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Abstract
Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest

in synthetic organic chemistry, particularly as a versatile building block for the synthesis of

various heterocyclic compounds and active pharmaceutical ingredients. The presence of a

fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability

of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide

provides a comprehensive overview of its molecular structure, physicochemical properties, a

probable synthetic route, and predicted spectroscopic data.

Molecular Structure and Properties
Methyl 3-(2-fluorophenyl)-3-oxopropanoate, with the CAS Number 185302-86-7, possesses

a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] The structure

features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl

ketone.

Table 1: Physicochemical Properties and Identifiers
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Property Value Reference

Molecular Formula C₁₀H₉FO₃ [1]

Molecular Weight 196.18 g/mol [1]

CAS Number 185302-86-7 [1]

SMILES
O=C(OC)CC(C1=CC=CC=C1F

)=O

InChI

InChI=1S/C10H9FO3/c1-14-

9(13)5-8(12)7-4-2-3-6-

11(7)10/h2-4,6H,5H2,1H3

Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 3-(2-
fluorophenyl)-3-oxopropanoate is not readily available in the reviewed literature, a highly

probable and widely applicable method is the Claisen condensation. This reaction involves the

condensation of an ester with another carbonyl compound in the presence of a strong base to

form a β-keto ester.

A plausible synthetic route would involve the crossed Claisen condensation between methyl

acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe)

or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

Materials:

Methyl acetate

Methyl 2-fluorobenzoate

Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium

hydride (1.1 equivalents) suspended in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in

anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining

the temperature at 0 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0

°C until the pH is neutral.

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with saturated sodium bicarbonate solution, water,

and brine.

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and

the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a gradient

of ethyl acetate in hexanes to yield pure Methyl 3-(2-fluorophenyl)-3-oxopropanoate.

Diagram 1: Proposed Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Reactants

Reagents & Conditions

Methyl Acetate

Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Claisen Condensation

Methyl 2-fluorobenzoate

1. NaOMe or NaH, Anhydrous THF, 0°C to RT 2. 1M HCl (workup)

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate via Claisen

condensation.

Spectroscopic Data (Predicted)
While experimental spectra for Methyl 3-(2-fluorophenyl)-3-oxopropanoate are not readily

available, the following data are predicted based on the analysis of its structural features and

comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks / Fragmentation

¹H NMR

- ~3.7 ppm (s, 3H): Methyl ester protons (-

OCH₃). - ~4.0 ppm (s, 2H): Methylene protons (-

CH₂-). - ~7.2-7.8 ppm (m, 4H): Aromatic protons

of the 2-fluorophenyl group.

¹³C NMR

- ~45 ppm: Methylene carbon (-CH₂-). - ~52

ppm: Methyl ester carbon (-OCH₃). - ~116-136

ppm: Aromatic carbons. - ~160 ppm (d, J ≈ 250

Hz): Carbon bearing the fluorine atom (C-F

coupling). - ~168 ppm: Ester carbonyl carbon. -

~195 ppm: Ketone carbonyl carbon.

IR (cm⁻¹)

- ~3000-2850: C-H stretching (aliphatic). -

~1740: C=O stretching (ester). - ~1690: C=O

stretching (ketone). - ~1600, 1480: C=C

stretching (aromatic). - ~1250: C-O stretching

(ester). - ~1220: C-F stretching.

Mass Spec (m/z)

- 196 (M⁺): Molecular ion peak. - 165: Loss of -

OCH₃. - 137: Loss of -COOCH₃. - 123:

[FC₆H₄CO]⁺ acylium ion. - 95: [C₆H₄F]⁺.

Applications in Research and Drug Development
β-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-

fluorophenyl group in Methyl 3-(2-fluorophenyl)-3-oxopropanoate makes it a particularly

interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine

substitution is a common strategy in medicinal chemistry to improve the metabolic stability,

lipophilicity, and binding affinity of drug candidates.

This compound can serve as a key starting material for the synthesis of various

pharmacologically relevant scaffolds, including:

Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli condensation, which

are important in the development of calcium channel blockers and other therapeutic agents.
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Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine

derivatives, respectively. These heterocycles are present in a wide range of approved drugs.

1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the

synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery
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Methyl 3-(2-fluorophenyl)-3-oxopropanoate
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1,4-Dihydropyridines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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